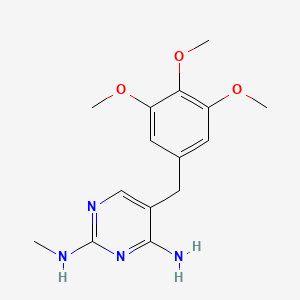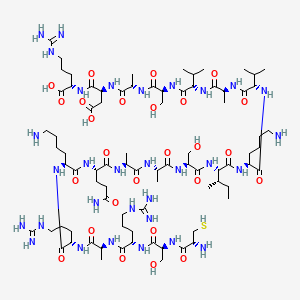
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a guanidine derivative with the CAS Number: 855890-38-9 . It has a molecular weight of 231.68 and is typically found in powder form . It is stored at room temperature .
Synthesis Analysis
While specific synthesis methods for N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride were not found, a one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides efficient access to diverse guanidines .Molecular Structure Analysis
The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)guanidine hydrochloride . The Inchi Code is 1S/C9H13N3O2.ClH/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;/h3-5H,1-2H3, (H4,10,11,12);1H .Physical And Chemical Properties Analysis
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a powder that is stored at room temperature . It has a melting point of 221-223 degrees Celsius .Scientific Research Applications
Chemical Properties and Storage
“N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride” is a compound with the CAS Number: 855890-38-9. It has a molecular weight of 231.68 and is stored at room temperature . It is a powder form and has a melting point of 221-223 degrees .
Synthesis of Diverse Guanidines
This compound has been used in the one-pot synthesis of diverse N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Corrosion Inhibition
“N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride” has been used as a corrosion inhibitor for mild steel in acidic media. The corrosion behavior of mild steel in 0.5 M H2SO4 and 0.5 M HCl was investigated using this compound .
Biological Applications
Guanidines, such as “N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride”, have found application in a diversity of biological activities. They have been used in the synthesis of DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Organocatalysis in Stereoselective Organic Transformation Reactions
Guanidine-based organocatalysts, including “N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride”, have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities. They have been used in asymmetric organic transformation reactions .
RNA Isolation
Guanidine hydrochloride, a related compound, has been used as a lysis buffer in the extraction of RNA fragments from TM3 Leydig cells and ovarian granulosa cells .
Mechanism of Action
Target of Action
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a guanidine derivative . Its primary target is the α2-adrenoceptor . The α2-adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .
Mode of Action
Instead, it blocks the receptor and prevents it from being activated by the agonists .
Result of Action
By acting as an α2-adrenoceptor antagonist, N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride can potentially be used for the treatment of depression . By blocking the inhibitory α2-adrenoceptors, it increases the release of norepinephrine, a neurotransmitter that plays a key role in mood regulation .
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;/h3-5H,1-2H3,(H4,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEURWQZJKFZVHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride | |
CAS RN |
855890-38-9 |
Source


|
| Record name | N-(3,4-dimethoxyphenyl)guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxolo[4,5-h]quinazolin-6(7H)-one, 7-amino-8-methyl-](/img/no-structure.png)
![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)






![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)

